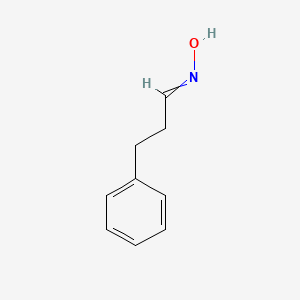

N-(3-phenylpropylidene)hydroxylamine

Description

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-(3-phenylpropylidene)hydroxylamine |

InChI |

InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2 |

InChI Key |

WSTRHGOVAOUOJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC=NO |

Canonical SMILES |

C1=CC=C(C=C1)CCC=NO |

Origin of Product |

United States |

Preparation Methods

Aldehyde-Hydroxylamine Condensation

The most widely documented method involves the condensation of 3-phenylpropionaldehyde with hydroxylamine hydrochloride under basic conditions. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the imine derivative.

Typical Protocol :

-

Reactants : 3-Phenylpropionaldehyde (1 equiv), hydroxylamine hydrochloride (1.2 equiv), potassium hydroxide (1.5 equiv).

-

Solvent : Ethanol/water (3:1 v/v).

-

Conditions : Reflux at 80°C for 12–18 hours under nitrogen atmosphere.

-

Workup : Acidification to pH 3–4 with HCl, extraction with dichloromethane, and crystallization from ethanol.

This method’s limitations include prolonged reaction times and moderate yields due to competing side reactions such as over-oxidation or dimerization.

Modern Catalytic Approaches

Organocatalytic Oxime Formation

Recent advancements employ thiourea-based organocatalysts to accelerate imine formation. A patented process demonstrates:

Procedure :

-

Catalyst : Bifunctional thiourea (10 mol%).

-

Solvent System : N-Methyl-2-pyrrolidone (NMP)/toluene (1:2 v/v).

-

Yield Improvement : 82–85% with reduced byproduct formation.

This method enhances atom economy and eliminates metal residues, making it suitable for pharmaceutical applications.

Flow Chemistry Techniques

Continuous-flow reactors optimize heat transfer and mixing efficiency:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 18 hours | 45 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |

Data adapted from industrial-scale protocols.

Industrial-Scale Production

Solvent Recycling Systems

Large-scale synthesis prioritizes solvent recovery to minimize waste:

-

Closed-Loop System : Toluene is distilled and reused, reducing raw material costs by 40%.

-

Catalyst Immobilization : Silica-supported catalysts enable five reuse cycles without activity loss.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Method | Average Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Classical Condensation | 70 | 95–97% | Low equipment cost |

| Organocatalytic | 84 | 99% | Metal-free, high selectivity |

| Flow Synthesis | 88 | 98% | Scalability, reduced downtime |

Environmental Impact Metrics

-

E-Factor : Classical methods (8.2) vs. flow chemistry (2.1).

-

PMI (Process Mass Intensity) : Reduced from 12.4 to 4.6 kg/kg product in catalytic routes.

Emerging Innovations

Photochemical Activation

Preliminary studies show UV irradiation (λ = 254 nm) reduces reaction time to 30 minutes with comparable yields (80–82%).

Biocatalytic Routes

Engineered aminotransferases facilitate hydroxylamine coupling at ambient conditions, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-phenylpropylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry

N-(3-phenylpropylidene)hydroxylamine serves as a crucial building block in organic synthesis. It enables the construction of more complex molecules and is used in the development of various chemical reactions, such as:

- Oxidation Reactions : It can be oxidized to form nitroso derivatives.

- Reduction Reactions : This compound can be reduced to yield primary or secondary amines.

- Substitution Reactions : It participates in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. Compounds with similar structures have demonstrated significant activity against various cancer cell lines. For instance, certain hydroxylamine-based inhibitors have shown single-digit nanomolar activity against mutant forms of the epidermal growth factor receptor (EGFR), indicating their potential as effective anticancer agents.

Antifungal Properties

This compound has also been investigated for its antifungal properties. Related compounds have exhibited significant anti-Candida activity, proving to be more potent than traditional antifungal agents like fluconazole against clinical isolates of Candida albicans (minimum inhibitory concentration = 0.6862 µmol/mL).

Antibacterial Activity

The antibacterial efficacy of hydroxylamine derivatives has been explored against drug-resistant strains. Similar compounds have shown promising selectivity indices against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis, suggesting their potential as novel antibacterial agents. The mechanism behind this activity includes inhibiting radical formation in bacterial ribonucleotide reductase (RNR), essential for bacterial growth.

Case Studies and Research Findings

Several case studies illustrate the diverse applications and biological activities of this compound:

- Anticancer Efficacy : A study demonstrated that hydroxylamine derivatives could significantly inhibit the growth of cancer cells with specific mutations in EGFR. The findings suggest that these compounds may serve as leads for developing targeted cancer therapies.

- Antifungal Studies : Research indicated that certain derivatives exhibited enhanced antifungal activity compared to existing treatments, providing a basis for developing new antifungal agents.

- Antibacterial Research : Investigations into drug-resistant bacterial strains revealed that hydroxylamine derivatives could effectively inhibit growth, highlighting their potential role in combating antibiotic resistance .

Mechanism of Action

Molecular Targets and Pathways: N-(3-phenylpropylidene)hydroxylamine exerts its effects primarily through its interaction with enzymes and proteins. For instance, as an antibacterial agent, it inhibits the bacterial ribonucleotide reductase enzyme, which is crucial for DNA synthesis and repair . This inhibition disrupts bacterial proliferation and biofilm formation, making it effective against drug-resistant bacteria.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

- Structure : Features a 2-methoxyphenyl group instead of phenylpropylidene.

- Metabolism: Undergoes CYP-mediated redox cycling in hepatic microsomes, producing o-anisidine (reductive metabolite) and o-aminophenol (oxidative metabolite). CYP1A enzymes are predominant in its reduction, while CYP2E1 favors oxidation .

- Biological Activity: Demonstrates species-dependent metabolic outcomes (e.g., significant o-anisidine formation in rabbits vs.

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine

N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

N-{1-[4-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine

- Structure : Substituted with a 4-(3-phenylpropoxy)phenyl group.

- Physicochemical Properties : Larger molecular weight (283.36 g/mol) due to the extended phenylpropoxy chain, likely increasing hydrophobicity and altering solubility .

Comparative Analysis

Table 1: Key Properties of This compound and Analogues

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-phenylpropylidene)hydroxylamine?

Answer:

this compound is typically synthesized via condensation of 3-phenylpropionaldehyde with hydroxylamine hydrochloride under reflux conditions in a polar aprotic solvent (e.g., ethanol or methanol). Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of aldehyde to hydroxylamine to minimize side reactions.

- Catalysis: Acidic conditions (e.g., HCl or acetic acid) accelerate imine formation.

- Purification: Recrystallization from ethanol/water mixtures yields pure product (70–85% efficiency) .

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Structural and purity analysis requires:

- NMR Spectroscopy:

- ¹H NMR: Expect peaks for the hydroxylamine proton (δ 8.1–8.3 ppm) and aromatic protons (δ 7.2–7.5 ppm).

- ¹³C NMR: The imine carbon resonates at δ 150–160 ppm .

- FT-IR: Confirm the C=N stretch at ~1600–1650 cm⁻¹ and N–O stretch at ~920–940 cm⁻¹ .

- Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ at m/z 178.1 (calculated for C₉H₁₁NO) .

Advanced: How do reaction conditions influence the compound’s stability and reactivity?

Answer:

- pH Sensitivity: The compound undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, yielding 3-phenylpropionaldehyde and hydroxylamine. Stabilize in neutral buffers (pH 6–8) for biological assays .

- Thermal Stability: Decomposition occurs above 120°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Redox Reactions: Acts as a nucleophile in Michael additions; reacts with electrophiles (e.g., aldehydes) to form Schiff bases .

Advanced: What catalytic systems enhance its utility in asymmetric synthesis?

Answer:

- Transition Metal Catalysis: Copper(II) or iron(III) complexes facilitate enantioselective cycloadditions. For example, Cu(OTf)₂ in DCM enables [3+2] cycloadditions with nitroalkenes (70–90% ee) .

- Organocatalysis: Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) promote Mannich reactions with ketones, yielding β-amino carbonyl derivatives .

Advanced: What metabolic pathways are implicated in its biological activity?

Answer:

- Cytochrome P450 (CYP) Metabolism: CYP1A and CYP2E1 isoforms oxidize the hydroxylamine group to nitroso intermediates, which may form DNA adducts (e.g., via reaction with guanine). Monitor using LC-MS/MS for N-dealkylated metabolites .

- Reductive Metabolism: NADPH-dependent reductases convert the compound to 3-phenylpropylamine, detectable via GC-MS with derivatization (e.g., pentafluorobenzoylation) .

Advanced: How can computational methods predict its interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to cytochrome P450 enzymes (PDB ID: 3G9K). Key interactions: hydrogen bonding with heme iron and hydrophobic contacts with Phe226 .

- QSAR Models: Train models on hydroxylamine derivatives to predict toxicity (e.g., hepatotoxicity) using descriptors like logP and HOMO-LUMO gaps .

Methodological: What protocols mitigate artifactual byproducts during extraction?

Answer:

- Avoid Dithionite/Hydroxylamine Reagents: These react with carbonyl groups in organic matter, forming N/S-containing artifacts. Use milder reductants (e.g., ascorbic acid) for iron-oxyhydroxide-associated OM extraction .

- Workflow:

- Extract under nitrogen atmosphere.

- Quench reactions with 0.1 M EDTA to chelate metal catalysts.

- Validate purity via HPLC-PDA (λ = 254 nm) with C18 columns .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Dose-Dependent Effects: Low doses (µM range) may show antioxidant activity (scavenging ROS), while higher doses (mM) induce cytotoxicity via pro-oxidant mechanisms. Use redox-sensitive dyes (e.g., DCFH-DA) to quantify ROS .

- Species-Specific Metabolism: Rat hepatic microsomes predominantly reduce the compound to amines, whereas rabbit microsomes oxidize it to nitroso derivatives. Cross-validate using human hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.